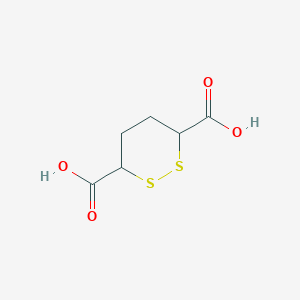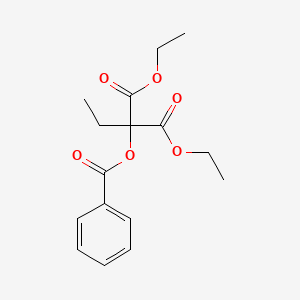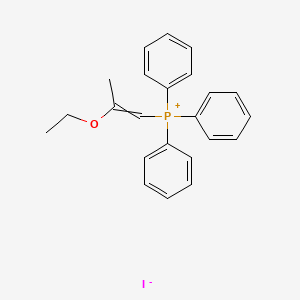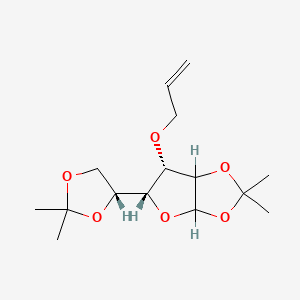![molecular formula C15H12O3 B1615441 2-Naphtho[2,1-b]furanecarboxylate d'éthyle CAS No. 32730-03-3](/img/structure/B1615441.png)
2-Naphtho[2,1-b]furanecarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl naphtho[2,1-b]furan-2-carboxylate is an organic compound with the molecular formula C15H12O3.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Ethyl naphtho[2,1-b]furan-2-carboxylate is a unique chemical compound with a linear formula of C15H12O3
Biochemical Pathways
Furan derivatives have been noted for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics
Analyse Biochimique
Biochemical Properties
Ethyl naphtho[2,1-b]furan-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.
Cellular Effects
Ethyl naphtho[2,1-b]furan-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the metabolic rates in genetically altered mice, leading to elevated metabolic rates despite hyperphagia . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of ethyl naphtho[2,1-b]furan-2-carboxylate involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl naphtho[2,1-b]furan-2-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the need for careful monitoring in research applications.
Dosage Effects in Animal Models
The effects of ethyl naphtho[2,1-b]furan-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic rates. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that administering the compound at a dose of 5 mg/kg body weight can influence the reaction time of animals on a hot plate . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl naphtho[2,1-b]furan-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of ethyl naphtho[2,1-b]furan-2-carboxylate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, thereby influencing its overall efficacy .
Subcellular Localization
Ethyl naphtho[2,1-b]furan-2-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with subcellular components .
Méthodes De Préparation
Ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF). The reaction proceeds under reflux conditions to yield the desired product . Another method involves the use of hydrazine hydrate to convert the intermediate product into naphtho[2,1-b]furan-2-carbohydrazide, which is then treated with substituted aldehydes and chloroacetyl chloride to obtain the final compound .
Analyse Des Réactions Chimiques
Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or alkylating agents
Comparaison Avec Des Composés Similaires
Ethyl naphtho[2,1-b]furan-2-carboxylate can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan-2-carboxylate: This compound has a similar structure but differs in the position of the furan ring.
Dihydronaphthofurans: These compounds have a saturated furan ring and are known for their photochromic properties and biological activities.
2-Naphthol derivatives: These compounds are used in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.
Ethyl naphtho[2,1-b]furan-2-carboxylate stands out due to its unique structure and diverse applications in different scientific fields.
Propriétés
IUPAC Name |
ethyl benzo[e][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJZIQDNPSVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353308 | |
| Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-03-3 | |
| Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)













